

A Comparative Spectroscopic Guide to 2-Bromo-2-methylpropanal and Its Analogs

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Compound of Interest

Compound Name: **2-Bromo-2-methylpropanal**

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of **2-Bromo-2-methylpropanal** with its chloro and hydroxy analogs, offering a comprehensive dataset for identification, characterization, and quality control. The information presented is crucial for researchers in organic synthesis, medicinal chemistry, and materials science who utilize these reactive aldehyde building blocks.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic features of **2-Bromo-2-methylpropanal**, 2-Chloro-2-methylpropanal, and 2-Hydroxy-2-methylpropanal, facilitating a direct comparison of their characteristic signals in Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Infrared (IR) Spectroscopy

Compound	C=O Stretch (cm ⁻¹)	Aldehyde C-H Stretch (cm ⁻¹)	C-X Stretch (cm ⁻¹)	O-H Stretch (cm ⁻¹)
2-Bromo-2-methylpropanal	~1730	~2720, ~2820	~650-550	N/A
2-Chloro-2-methylpropanal	~1735[1]	~2720, ~2820[1]	~800-600	N/A
2-Hydroxy-2-methylpropanal	~1725	~2720, ~2820	N/A	~3400 (broad)

¹H NMR Spectroscopy (Chemical Shift δ, ppm)

Compound	-CH ₃ (singlet)	-CHO (singlet)	-OH (singlet, broad)
2-Bromo-2-methylpropanal	~1.8 - 2.0 (predicted) [2]	~9.5 - 10.0 (predicted) [2]	N/A
2-Chloro-2-methylpropanal	~1.6[3]	9.42[3]	N/A
2-Hydroxy-2-methylpropanal	~1.4	~9.6	Variable

¹³C NMR Spectroscopy (Chemical Shift δ, ppm)

Compound	-CH ₃	>C(X)-	-CHO
2-Bromo-2-methylpropanal	~25 - 35 (predicted)[2]	~60 - 70 (predicted)[2]	~190 - 200 (predicted) [2]
2-Chloro-2-methylpropanal	25.8[3]	69.3[3]	194.9[3]
2-Hydroxy-2-methylpropanal	~23	~75	~205

Mass Spectrometry (m/z)

Compound	Molecular Ion (M^+)	Key Fragments	Isotopic Signature
2-Bromo-2-methylpropanal	150/152	121/123 ($[M-CHO]^+$), 71 ($[M-Br]^+$)[2]	M+2 peak of nearly equal intensity to M^+ due to ^{79}Br and ^{81}Br isotopes.[2]
2-Chloro-2-methylpropanal	106/108[4]	77 ($[M-CHO]^+$), 71 ($[M-Cl]^+$)	M+2 peak approximately one-third the intensity of M^+ due to ^{35}Cl and ^{37}Cl isotopes.
2-Hydroxy-2-methylpropanal	88	71 ($[M-OH]^+$), 59 ($[M-CHO]^+$), 43 ($[C_3H_7]^+$)	N/A

Experimental Protocols

Detailed methodologies for the spectroscopic characterization of **2-Bromo-2-methylpropanal** and its analogs are provided below. These protocols are designed to yield high-quality, reproducible data.

Infrared (IR) Spectroscopy

- Sample Preparation: For liquid samples, a thin film is prepared by placing a single drop of the neat liquid between two polished potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
- Instrument Parameters:
 - Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer.
 - Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

- Data Acquisition: A background spectrum of the clean salt plates is recorded. Subsequently, the sample spectrum is acquired. The final spectrum is presented in terms of transmittance or absorbance.

Nuclear Magnetic Resonance (NMR) Spectroscopy

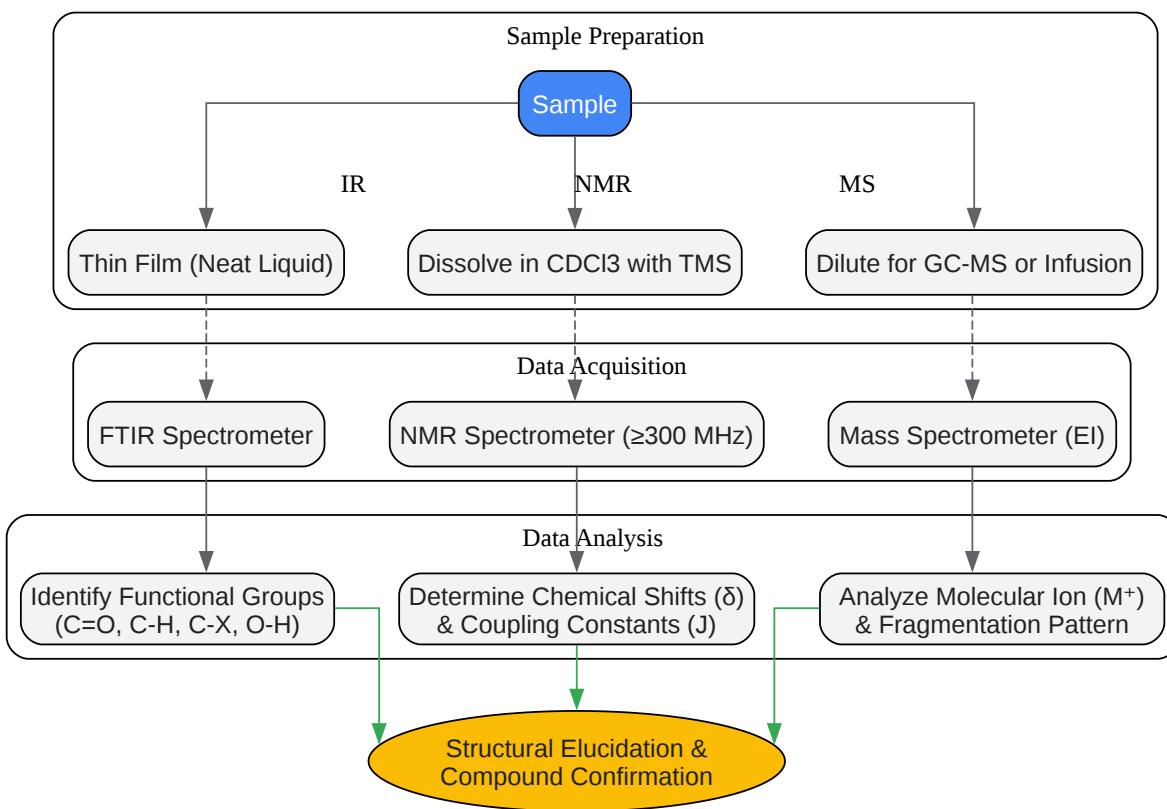
- Sample Preparation: Approximately 10-20 mg of the analyte is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard ($\delta = 0.00$ ppm).
- Instrument Parameters:
 - Spectrometer: 300 MHz or higher field NMR spectrometer.
 - ^1H NMR:
 - Pulse Angle: 30-45°.
 - Acquisition Time: 2-4 seconds.
 - Relaxation Delay: 1-5 seconds.
 - Number of Scans: 8-16.
 - ^{13}C NMR:
 - Pulse Angle: 30-45°.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 1024 or more, depending on sample concentration.
 - Decoupling: Proton broadband decoupling is applied.
- Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to TMS.

Mass Spectrometry (MS)

- Sample Introduction: The sample is introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation and purification, or by direct infusion if the sample is sufficiently pure.
- Ionization: Electron Ionization (EI) is typically used.
 - Electron Energy: 70 eV.
- Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is commonly used.
 - Mass Range: m/z 40-200.
- Data Analysis: The resulting mass spectrum is analyzed for the molecular ion peak and characteristic fragmentation patterns. The isotopic distribution for halogen-containing fragments is a key diagnostic feature.

Visualized Workflows and Comparisons

The following diagrams, generated using Graphviz, illustrate the logical workflow for spectroscopic characterization and a comparative analysis of the key distinguishing features of the studied compounds.



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Spectroscopic Characterization Workflow

MS: M⁺/M+2 (150/152) in ~1:1 ratio

MS: M⁺/M+2 (106/108) in ~3:1 ratio

MS: No characteristic isotopic pattern

¹³C NMR: >C(Br)- (~65 ppm)

¹³C NMR: >C(Cl)- (~69 ppm)

¹³C NMR: >C(OH)- (~75 ppm)

IR: C-Br stretch (~600 cm⁻¹)

IR: C-Cl stretch (~700 cm⁻¹)

IR: O-H stretch (broad, ~3400 cm⁻¹)

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Key Distinguishing Spectroscopic Features

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